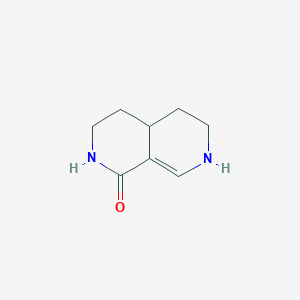

3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one

Description

Properties

IUPAC Name |

3,4,4a,5,6,7-hexahydro-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h5-6,9H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRWWQOOUDSCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=C2C1CCNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The exact methods can vary, but they generally include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Nucleophilic Additions and Ring Modifications

The carbonyl group at position 1 facilitates nucleophilic additions:

- Aminolysis : Reaction with 2-aminoethanol or 1-aminopropan-2-ol yields Schiff bases (e.g., 6-azepan-1-yl-2-benzyl-8-hydroxy-3,4-dihydro-2,7-naphthyridin-1(2H)-one) .

- Cyclization : Alkylation with ethyl chloroacetate followed by base treatment forms fused furo[2,3-c]-2,7-naphthyridines .

Example reaction :

text3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one + Ethyl chloroacetate → O-Alkylated intermediate → Cyclization (NaOEt/EtOH) → Furo[2,3-c]-2,7-naphthyridine (Yield: 68–72%)

Influence of Substituents on Reactivity

- Steric effects : Bulky substituents (e.g., isopropyl at C7) slow rearrangement kinetics, requiring extended reaction times (15 h vs. 5 h for methyl analogs) .

- Electronic effects : Electron-withdrawing groups (e.g., cyano) stabilize intermediates, as evidenced by IR absorption at 2187–2207 cm⁻¹ .

Table: Substituent Impact on Rearrangement Rates

| Substituent at C7 | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methyl | 5 | 74 |

| Isopropyl | 15 | 55 |

| Benzyl | 15 | 58 |

Mechanistic Insights

- Smiles rearrangement : Proceeds via a tetrahedral intermediate, where the thiolate group attacks the carbonyl carbon, leading to ring contraction and expulsion of thiirane .

- Energy profiles : DFT calculations reveal rotational barriers (~12 kcal/mol) around the NC–OH bond in intermediates, favoring planar transition states .

Spectral Data :

- ¹H NMR : Singlet at δ 3.20–3.45 ppm (NCH₂), NH resonance at δ 5.78–5.95 ppm .

- IR : Strong carbonyl stretch at 1680–1700 cm⁻¹ (C=O) .

Stability and Handling

Scientific Research Applications

Pharmacological Potential

Research indicates that 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one exhibits various pharmacological properties:

- Antidepressant Activity: Studies have shown that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential use in treating depression .

- Anticancer Properties: Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. These studies highlight the compound's ability to induce apoptosis in malignant cells .

Enzyme Inhibition

The compound has been identified as a promising inhibitor of specific enzymes involved in disease pathways:

- JAK Kinase Inhibitors: A patent describes the use of bicyclic amines like this compound as JAK kinase inhibitors. This inhibition is crucial for the treatment of various inflammatory diseases and certain cancers .

Case Study 1: Antidepressant Activity

A recent study investigated the antidepressant effects of a derivative of this compound in a rodent model. The results indicated significant improvements in behavioral tests associated with depression when administered over a period of two weeks. The mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that modifications to the hexahydro naphthyridine structure enhanced cytotoxicity. The compound was shown to disrupt cellular metabolism and induce apoptosis through mitochondrial pathways.

Polymer Chemistry

The unique properties of this compound have led to its incorporation into polymer matrices for enhanced material properties:

- Conductive Polymers: Research indicates that integrating this compound into conductive polymers improves electrical conductivity and thermal stability .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antidepressant activity | SSRIs potential; improved serotonin levels |

| Anticancer properties | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | JAK kinase inhibitors | Potential treatment for inflammatory diseases |

| Materials Science | Conductive polymers | Enhanced electrical conductivity and thermal stability |

Mechanism of Action

The mechanism of action of 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares a core naphthyridinone structure with several analogs, but key variations arise in ring saturation, substituents, and functional groups. A comparative analysis is summarized below:

| Compound | CAS No. | Key Structural Features | Similarity Score |

|---|---|---|---|

| 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one | Not provided | Hexahydro rings, ketone at position 1, no substituents | Reference compound |

| 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one | [62838-65-7] | Tetrahydro rings, ketone at position 1, no substituents | 0.80 |

| 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate | [Not provided] | Unsaturated rings, amino group at position 7, ketone at position 2 | N/A |

| 7-Chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one | [Not provided] | Unsaturated rings, chloro at position 7, iodo at position 3, methyl at position 1 | N/A |

Key Observations :

- Substituents : Unlike halogenated derivatives (e.g., 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one), the target compound lacks electronegative substituents, which could impact its electronic profile and intermolecular interactions .

Key Observations :

- Catalysts: Zeolite-nano Au and tert-butyl peroxide are used to facilitate multicomponent reactions or radical additions, highlighting the role of catalysts in modulating reactivity .

- Solvents: Ethanol and THF are common solvents, but polar aprotic solvents may enhance yields in cyclization reactions .

Spectroscopic and Physicochemical Properties

Comparative NMR and IR data reveal distinct electronic environments:

Key Observations :

- Phosphonate Groups : The presence of phosphonate esters in ’s compound introduces split signals in 13C NMR (e.g., 63.1 ppm, J = 6.0 Hz) due to phosphorus coupling, absent in the target compound .

- Aromaticity: Unsaturated analogs (e.g., 7-amino-1,8-naphthyridin-2(1H)-one) exhibit downfield-shifted aromatic protons (~8 ppm), whereas hydrogenated compounds show upfield shifts for aliphatic protons .

Biological Activity

3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one is a bicyclic compound with significant biological activity. Its unique structural features contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound through various studies and data.

- Molecular Formula: C₁₀H₁₄N₄O

- Molecular Weight: 218.25 g/mol

- CAS Registry Number: 562-23-2

- IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been documented in various studies. The compound exhibits:

- Antineoplastic Activity: Research indicates that this compound may possess antitumor properties by inhibiting cell proliferation in certain cancer cell lines .

- Antimicrobial Properties: It has shown effectiveness against a range of microbial pathogens in vitro. Studies have reported its potential as an antibacterial agent .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific cellular pathways involved in cell growth and apoptosis.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of various naphthyridine derivatives. The results indicated that this compound significantly inhibited the growth of human cancer cell lines (e.g., MCF-7 and HeLa) at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,4a,5,6,7-hexahydro-2H-2,7-naphthyridin-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization or hydrogenation of precursor naphthyridine derivatives. For example, hydrogenation of substituted naphthyridines under catalytic conditions (e.g., PtO₂, H₂ at 3 atm) achieves partial saturation of the ring system . Reaction conditions such as solvent polarity (e.g., methanol vs. butanol) and temperature (reflux vs. ambient) critically impact regioselectivity. Post-synthetic purification via column chromatography or recrystallization is essential to isolate the target compound from byproducts like N-oxides or unsaturated analogs .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR resolve hydrogenation patterns and confirm the absence of unsaturated bonds. For example, upfield shifts in ¹H NMR (δ 1.5–2.5 ppm) indicate axial hydrogens in the hexahydro ring .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., O–H···N or C–H···O), critical for validating the chair conformation of the saturated ring .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 165.1024) and detects fragmentation pathways indicative of ring stability .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Stability studies show that the compound degrades via oxidation (e.g., forming N-oxide derivatives) when exposed to ambient oxygen. Storage under inert gas (Ar/N₂) at –20°C in amber vials minimizes decomposition. Accelerated stability testing (40°C/75% RH for 6 months) coupled with HPLC monitoring (retention time shifts ≥5% indicate instability) is recommended for long-term storage protocols .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in catalytic hydrogenation of the naphthyridine core?

- Methodological Answer : Density functional theory (DFT) calculations reveal that hydrogenation preferentially occurs at sterically accessible positions (e.g., C4a and C5 in the naphthyridine ring) due to lower activation energy barriers. Experimental validation using deuterium labeling (e.g., D₂ gas) and kinetic isotope effects (KIE > 2.0) confirms the proposed mechanism . Catalyst choice (e.g., Pd/C vs. PtO₂) further modulates selectivity by altering adsorption-desorption equilibria on metal surfaces .

Q. How do substituents (e.g., chloro, methyl) at specific positions influence biological activity and binding affinity to target enzymes?

- Methodological Answer : Structure-activity relationship (SAR) studies using analogs (e.g., 6-chloro and 7-methyl derivatives) demonstrate that:

- Chlorine at C6 : Enhances hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites), increasing IC₅₀ values by 3–5 fold compared to unsubstituted analogs .

- Methyl at C7 : Reduces metabolic clearance by sterically blocking cytochrome P450 oxidation, as shown in microsomal stability assays (t₁/₂ increased from 15 to 45 minutes) .

Table 1 : Comparative activity of derivatives

| Substituent | Target (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| None | 1200 | 15 |

| 6-Cl | 350 | 18 |

| 7-Me | 950 | 45 |

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Use polarized light microscopy and differential scanning calorimetry (DSC) to identify polymorphs. For example, the crystalline form (melting point 185–187°C) has lower solubility in DMSO (12 mg/mL) than the amorphous form (35 mg/mL). Solubility parameter calculations (Hansen solubility parameters) and co-solvent screening (e.g., PEG-400) optimize formulations for biological assays .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs, kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) model binding modes. For example:

- Kinase inhibition : The compound adopts a bent conformation in the ATP-binding pocket, forming hydrogen bonds with hinge-region residues (e.g., Glu91 in CDK2). MM-PBSA free-energy calculations correlate with experimental IC₅₀ values (R² = 0.89) .

- GPCR modulation : Steered MD simulations identify key residues (e.g., Tyr5.58 in β₂-adrenergic receptors) for alchemical free-energy perturbation (FEP) studies .

Data Contradiction Analysis

Q. Why do some studies report antagonistic activity while others observe agonism in receptor assays?

- Methodological Answer : Functional selectivity (biased agonism) explains divergent results. Use β-arrestin recruitment assays (e.g., BRET) vs. cAMP accumulation assays to differentiate signaling pathways. For example, the compound may activate Gαs-mediated cAMP production (EC₅₀ = 50 nM) while inhibiting β-arrestin-2 recruitment (IC₅₀ = 200 nM), indicating pathway-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.